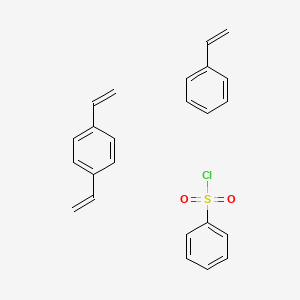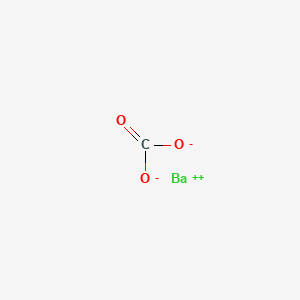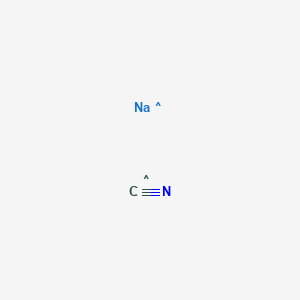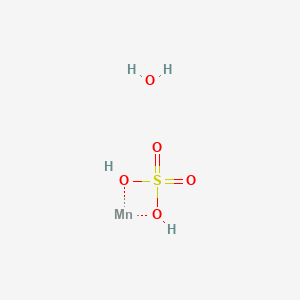
Benzenesulfonyl chloride, 4-ethenyl-, polymer with diethenylbenzene and ethenylbenzene (9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenesulfonyl chloride, 4-ethenyl-, polymer with diethenylbenzene and ethenylbenzene (9CI) is a complex organic compound characterized by its unique structure and properties. This polymer is formed by the combination of benzenesulfonyl chloride, 4-ethenyl- with diethenylbenzene and ethenylbenzene, resulting in a material with diverse applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of this polymer typically involves the polymerization of benzenesulfonyl chloride, 4-ethenyl- with diethenylbenzene and ethenylbenzene under specific reaction conditions. The process may require the use of catalysts and controlled temperatures to ensure the formation of the desired polymer structure.
Industrial Production Methods: In an industrial setting, the production of this polymer is carried out using large-scale reactors and advanced polymerization techniques. The process involves the careful control of reaction parameters to achieve high yields and consistent quality of the polymer.
Análisis De Reacciones Químicas
Types of Reactions: This polymer can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the polymer's properties and expanding its applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed to achieve substitution reactions.
Major Products Formed: The reactions can lead to the formation of various products, including sulfonic acids, alcohols, and substituted benzene derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
This polymer has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of biological systems and as a component in biochemical assays.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of advanced materials, coatings, and adhesives.
Mecanismo De Acción
The mechanism by which this polymer exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism can vary depending on the application, but it generally involves the formation of covalent bonds with target molecules, leading to changes in their structure and function.
Comparación Con Compuestos Similares
This polymer is unique compared to other similar compounds due to its specific structure and properties. Some similar compounds include:
Benzenesulfonyl chloride: A simpler analog without the polymerization aspect.
Polystyrene: A polymer with a similar backbone but different functional groups.
Polyethylene: A polymer with a different chemical structure and properties.
These compounds differ in their reactivity, applications, and physical properties, highlighting the uniqueness of Benzenesulfonyl chloride, 4-ethenyl-, polymer with diethenylbenzene and ethenylbenzene (9CI).
Propiedades
IUPAC Name |
benzenesulfonyl chloride;1,4-bis(ethenyl)benzene;styrene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10.C8H8.C6H5ClO2S/c1-3-9-5-7-10(4-2)8-6-9;1-2-8-6-4-3-5-7-8;7-10(8,9)6-4-2-1-3-5-6/h3-8H,1-2H2;2-7H,1H2;1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REFNIUFUJQSHRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=CC=C1.C=CC1=CC=C(C=C1)C=C.C1=CC=C(C=C1)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluoro-1,1-dimethylnonyloxy) carbonyloxyimino]-2-phenylacetonitrile](/img/structure/B7798745.png)










